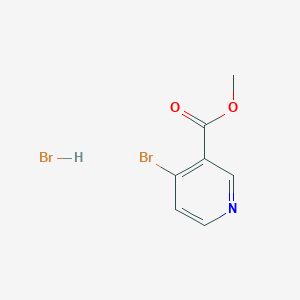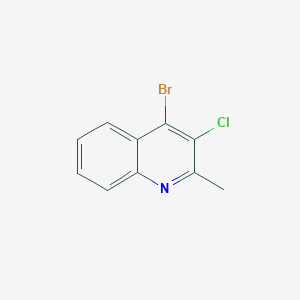
3-(4-アミノ-2-フルオロフェニル)プロピオン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is an organic compound that features a fluorine atom and an amino group attached to a phenyl ring, which is further connected to a propionic acid methyl ester moiety
科学的研究の応用
3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
作用機序
Target of Action
The primary target of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is bacterial DNA-gyrase . This enzyme plays a crucial role in bacterial DNA replication, making it an effective target for antibacterial agents .
Mode of Action
3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester: interacts with its target by inhibiting the function of bacterial DNA-gyrase . This inhibition disrupts the process of bacterial DNA replication, thereby halting the growth and proliferation of the bacteria .
Pharmacokinetics
The ADME properties of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester It is suggested that the incorporation of aminoester or polyethyleneamino fragments may increase its ability to penetrate through cellular membranes , potentially enhancing its bioavailability.
Result of Action
The primary result of the action of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is the inhibition of bacterial growth. Specifically, it has been shown to inhibit the growth of M. tuberculosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester typically involves the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting 4-amino-2-fluoroaniline is then alkylated with methyl acrylate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
化学反応の分析
Types of Reactions
3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
類似化合物との比較
Similar Compounds
- 3-(4-Amino-2-chloro-phenyl)-propionic acid methyl ester
- 3-(4-Amino-2-bromo-phenyl)-propionic acid methyl ester
- 3-(4-Amino-2-methyl-phenyl)-propionic acid methyl ester
Uniqueness
3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
methyl 3-(4-amino-2-fluorophenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-14-10(13)5-3-7-2-4-8(12)6-9(7)11/h2,4,6H,3,5,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWXMVUBLUJFJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=C(C=C(C=C1)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[(azepan-4-yl)(methyl)amino]acetate](/img/structure/B1382767.png)
![Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate](/img/structure/B1382768.png)




![[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-yl]-acetic acid hydrochloride](/img/structure/B1382781.png)
![2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine](/img/structure/B1382783.png)





